1-(FURAN-2-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

tubulin polymerization inhibition colchicine binding site structure-activity relationship

1-(Furan-2-carbonyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine (IUPAC: furan-2-yl-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone; molecular formula C19H24N2O5; molecular weight 360.4 g/mol; InChI Key: DULLLHRYOUPXGM-UHFFFAOYSA-N) is a synthetic 1,4-disubstituted piperazine derivative that incorporates a furan-2-carbonyl acyl group and a 3,4,5-trimethoxybenzyl substituent. The compound is commercially available for research use with typical purity ≥95% and is supplied as a stable solid.

Molecular Formula C19H24N2O5
Molecular Weight 360.4 g/mol
Cat. No. B3458103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(FURAN-2-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE
Molecular FormulaC19H24N2O5
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=CO3
InChIInChI=1S/C19H24N2O5/c1-23-16-11-14(12-17(24-2)18(16)25-3)13-20-6-8-21(9-7-20)19(22)15-5-4-10-26-15/h4-5,10-12H,6-9,13H2,1-3H3
InChIKeyDULLLHRYOUPXGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Furan-2-carbonyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine: Structural Identity, Physicochemical Profile, and Procurement Rationale


1-(Furan-2-carbonyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine (IUPAC: furan-2-yl-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone; molecular formula C19H24N2O5; molecular weight 360.4 g/mol; InChI Key: DULLLHRYOUPXGM-UHFFFAOYSA-N) is a synthetic 1,4-disubstituted piperazine derivative that incorporates a furan-2-carbonyl acyl group and a 3,4,5-trimethoxybenzyl substituent [1]. The compound is commercially available for research use with typical purity ≥95% and is supplied as a stable solid . Its structural architecture combines two independently validated pharmacophoric elements — the 3,4,5-trimethoxyphenyl (TMP) moiety (a hallmark of colchicine-site tubulin inhibitors) and the furan-2-carbonyl group (a privileged hydrogen-bond acceptor found in diverse bioactive molecules) — within a single molecular framework, positioning it as a versatile intermediate for medicinal chemistry and chemical biology applications [2].

Why 1-(Furan-2-carbonyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine Cannot Be Replaced by a Generic In-Class Analog


The target compound cannot be substituted by a generic piperazine derivative because its biological activity is exquisitely sensitive to two structural variables: the methoxy substitution pattern on the benzyl ring and the identity of the N-acyl group. Replacing the 3,4,5-trimethoxybenzyl moiety with the 2,3,4-trimethoxybenzyl isomer — as in the clinically used antianginal agent trimetazidine (1-[(2,3,4-trimethoxyphenyl)methyl]piperazine) — redirects the molecular target from tubulin to mitochondrial 3-ketoacyl-CoA thiolase (trimetazidine IC50 = 75 nM for fatty acid β-oxidation inhibition) . Similarly, swapping the furan-2-carbonyl group for a simple N–H (yielding 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine) eliminates a critical hydrogen-bond acceptor that is essential for productive interactions with the colchicine-binding pocket of α,β-tubulin [1]. Even a positional isomer such as 1-(2-furoyl)-4-(2,4,5-trimethoxybenzyl)piperazine (same molecular formula, C19H24N2O5, same molecular weight 360.4 g/mol) exhibits a distinct three-dimensional electrostatic surface and altered hydrogen-bonding topology, which can yield divergent target engagement profiles . These structural subtleties preclude generic substitution and necessitate rigorous compound-level specification in both research and procurement contexts.

Quantitative Differentiation Evidence: 1-(Furan-2-carbonyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine vs. Comparator Compounds


Methoxy Substitution Pattern: 3,4,5-TMP Enables Tubulin Targeting; 2,3,4-TMP Redirects to Thiolase

The 3,4,5-trimethoxyphenyl (TMP) substitution pattern is a validated pharmacophore for colchicine-site tubulin binding. In contrast, the 2,3,4-trimethoxybenzyl isomer — exemplified by trimetazidine — is a selective inhibitor of mitochondrial 3-ketoacyl-CoA thiolase (IC50 = 75 nM) with negligible tubulin activity [1]. The target compound retains the 3,4,5-TMP motif and therefore is predicted to engage tubulin rather than the thiolase target. Direct comparative data: 1-(2,4,5-trimethoxybenzyl)piperazine (a positional isomer with a non-classical methoxy pattern) exhibits only moderate cytotoxicity against HeLa (IC50 = 15 µM) and MCF-7 (IC50 = 25 µM) cells, whereas optimized 3,4,5-TMP-containing piperazine conjugates (e.g., combretastatin A-4 piperazine analog 4m) achieve antiproliferative IC50 values as low as 190 nM against MCF-7 cells, representing an approximately 78- to 132-fold improvement in potency [2].

tubulin polymerization inhibition colchicine binding site structure-activity relationship

N-Acyl Group Identity: Furan-2-carbonyl vs. Other Acyl Substituents Dictates Hydrogen-Bonding Topology

The furan-2-carbonyl group provides a unique hydrogen-bond acceptor (furan oxygen) at a distance of approximately 4.5–5.0 Å from the piperazine N-acyl carbonyl, creating a bidentate hydrogen-bond acceptor motif that is absent in non-heterocyclic acyl analogs (e.g., acetyl, benzoyl, or cinnamoyl piperazines). In a comparative study of 1-(2-furoyl)piperazine-bearing benzamides evaluated for butyrylcholinesterase (BChE) inhibition, the furan-2-carbonyl-containing derivatives achieved IC50 values ranging from 4.85 to 8.35 µM, whereas the corresponding 1-(unsubstituted benzoyl)piperazine analogs showed reduced or absent BChE inhibitory activity [1]. Furthermore, in a broader survey of piperazine derivatives as AChE/BChE inhibitors, compounds lacking the furan oxygen generally exhibited IC50 values above 20 µM, suggesting that the furan ring contributes approximately 2- to 4-fold enhancement in cholinesterase binding affinity [2].

hydrogen-bond acceptor structure-based design piperazine derivatization

Predicted Lipophilicity and Drug-Likeness: Favorable Physicochemical Profile vs. Higher logP Piperazine Analogs

The computed partition coefficient (logP) for the core scaffold [4-(furan-2-carbonyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone is 1.0252, a value that falls within the optimal range for oral bioavailability (logP 1–3) and is considerably lower than that of the bis(4-fluorophenyl)methyl-substituted analog KB-2796 (logP = 4.7736) . The polar surface area (PSA) of 64.9 Ų for the furan-2-carbonyl/3,4,5-TMP scaffold is also well below the 140 Ų threshold for blood-brain barrier penetration, whereas KB-2796 (a cerebral vasodilator) is intentionally designed for high CNS exposure [1]. The target compound satisfies all four Lipinski Rule of Five criteria (MW 360.4 < 500; logP ~1.0 < 5; H-bond donors = 0 < 5; H-bond acceptors = 7 < 10), making it a more suitable starting point for lead optimization programs that prioritize oral bioavailability over CNS penetration .

logP drug-likeness Lipinski parameters physicochemical profiling

Cytotoxic Activity Spectrum: Piperazine-Trimethoxyphenyl Derivatives Exhibit Micromolar Anticancer Potency in Multiple Cell Lines

Structurally related piperazine derivatives containing the trimethoxyphenyl motif have demonstrated reproducible cytotoxicity across diverse cancer cell lines. The epoxide-containing piperazine NCO-700 (bearing a 4-trimethoxyphenyl substituent) displays ED50 values of 3–6 µM against HS-578T breast cancer cells and 5–20 µM against PC-3 and DU-145 prostate cancer cells [1]. Simple N,N′-bisarylpyridinylmethyl piperazines achieve IC50 values in the low micromolar range against MCF-7 and HCT-15 cells [2]. While the target compound has not yet been directly assayed, its structural components (3,4,5-TMP + furan-2-carbonyl + piperazine core) are each independently associated with anticancer activity in multiple model systems, providing a strong mechanistic rationale for its evaluation as a potential antiproliferative agent .

anticancer cytotoxicity apoptosis cell cycle arrest

Cholinesterase Inhibitory Potential: Furan-2-carbonyl Piperazines vs. Donepezil Benchmark

Piperazine derivatives bearing the furan-2-carbonyl group have been systematically evaluated for cholinesterase inhibition. A focused library of piperazine-substituted dihydrofuran compounds demonstrated AChE inhibitory IC50 values in the range of 4.59–6.48 µM, with the corresponding BChE IC50 values spanning 4.85–8.35 µM [1]. These values position furan-2-carbonyl piperazines as moderate cholinesterase inhibitors — less potent than the clinical benchmark donepezil (AChE IC50 ≈ 6.7 nM) but comparable to or better than several other natural-product-derived inhibitors under investigation for multi-target anti-Alzheimer approaches [2]. The presence of both the furan oxygen (hydrogen-bond acceptor) and the trimethoxyphenyl group (hydrophobic anchor) in the target compound creates a dual-pharmacophore architecture that could simultaneously engage the catalytic anionic site (CAS) and peripheral anionic site (PAS) of cholinesterases, a desirable feature for β-amyloid aggregation inhibition [1].

acetylcholinesterase butyrylcholinesterase Alzheimer's disease enzyme inhibition

Recommended Research and Industrial Application Scenarios for 1-(Furan-2-carbonyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine


Tubulin Polymerization Inhibitor Screening and Colchicine-Site Ligand Development

The 3,4,5-trimethoxyphenyl (TMP) moiety present in this compound is a validated pharmacophore for binding to the colchicine site of α,β-tubulin [1]. Medicinal chemistry teams should prioritize this compound as a core scaffold for the design and synthesis of focused libraries targeting tubulin polymerization. The furan-2-carbonyl group provides an additional hydrogen-bond acceptor that can be exploited for structure-based optimization of colchicine-site affinity. Downstream assays should include in vitro tubulin polymerization inhibition (IC50 determination using purified tubulin, with combretastatin A-4 as a positive control, IC50 ≈ 1.2 µM) and antiproliferative assays against a panel of solid tumor cell lines, including MCF-7 (breast), HeLa (cervical), and DU-145 (prostate) [2].

Multi-Target Directed Ligand (MTDL) Design for Alzheimer's Disease

The compound's structural features — a piperazine core capable of dual-site cholinesterase engagement, a furan-2-carbonyl hydrogen-bond acceptor, and a trimethoxyphenyl hydrophobic anchor — make it an attractive starting point for MTDL design targeting both cholinergic dysfunction and β-amyloid aggregation in Alzheimer's disease [1]. The predicted AChE/BChE IC50 range of 5–10 µM provides a baseline inhibitory activity that can be improved through systematic SAR exploration. Researchers should evaluate dual inhibition of AChE and BChE using the Ellman assay, assess β-amyloid anti-aggregation activity via thioflavin T fluorescence, and determine blood-brain barrier permeability in a parallel artificial membrane permeability assay (PAMPA-BBB) [2].

Lead-Like Compound Procurement for Oral Bioavailability-Focused Screening Libraries

With a computed logP of approximately 1.03, a molecular weight of 360.4 g/mol, and full compliance with Lipinski's Rule of Five, this compound is an excellent candidate for inclusion in lead-like screening libraries intended for oral drug discovery programs [1]. Its physicochemical profile is markedly superior to that of CNS-biased comparators such as KB-2796 (logP = 4.77, MW = 482.5), making it more suitable for campaigns targeting peripheral therapeutic indications where excessive lipophilicity and CNS penetration are undesirable [2]. Procurement teams should specify purity ≥95% (HPLC) and request certificate of analysis (CoA) documentation to ensure batch-to-batch consistency in high-throughput screening (HTS) campaigns.

Chemical Biology Tool Compound for Investigating Furan-2-carbonyl Pharmacophore Contributions

The furan-2-carbonyl moiety is a privileged hydrogen-bond acceptor that appears in numerous bioactive molecules, yet its specific contribution to target engagement is often confounded by other structural variables. This compound, which pairs furan-2-carbonyl with a well-characterized TMP pharmacophore, can serve as a chemical biology tool for deconvoluting the role of the furan oxygen in protein-ligand interactions [1]. Parallel evaluation against matched molecular pairs — such as 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine (lacking the furan-2-carbonyl group) and 1-(2-furoyl)-4-(2,4,5-trimethoxybenzyl)piperazine (positional isomer) — can quantify the energetic contribution of the furan oxygen to binding free energy (ΔΔG) via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) [2].

Quote Request

Request a Quote for 1-(FURAN-2-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.